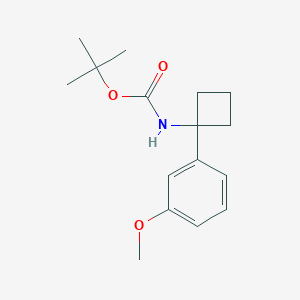
tert-ブチル(1-(3-メトキシフェニル)シクロブチル)カルバメート
概要
説明
Tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate is an organic compound with the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol . It is known for its unique structure, which includes a tert-butyl group, a methoxyphenyl group, and a cyclobutylcarbamate moiety. This compound is commonly used in various chemical and biological research applications due to its interesting chemical properties and reactivity.
科学的研究の応用
Tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(3-methoxyphenyl)cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .
化学反応の分析
Types of Reactions
Tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
作用機序
The mechanism of action of tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate
- Tert-butyl (3-oxocyclobutyl)carbamate
- Tert-butyl [3-(aminomethyl)cyclobutyl]methylcarbamate
Uniqueness
Tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
tert-butyl N-[1-(3-methoxyphenyl)cyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-15(2,3)20-14(18)17-16(9-6-10-16)12-7-5-8-13(11-12)19-4/h5,7-8,11H,6,9-10H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCAXWUSUNFMJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
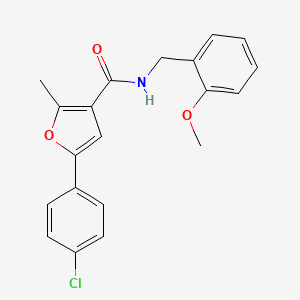
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2400096.png)
![Methyl 3-{[(4-ethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2400098.png)
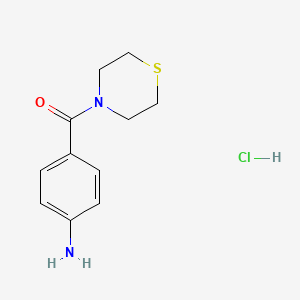
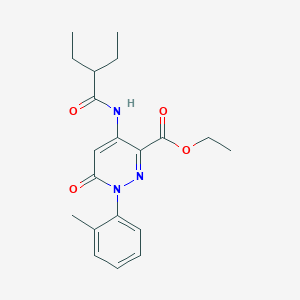
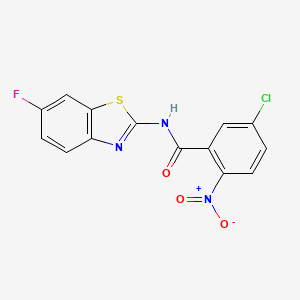
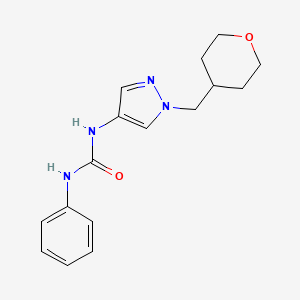
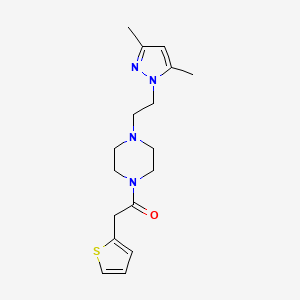
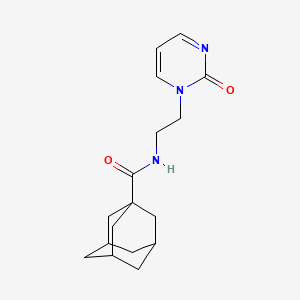
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2400109.png)
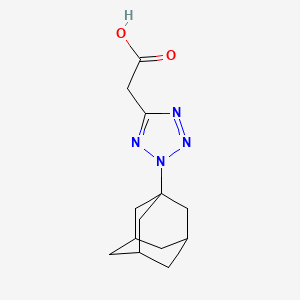
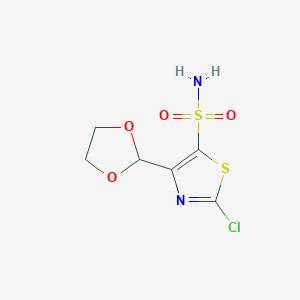

![3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2400118.png)
